2-Chloro-3-(trifluoromethyl)benzyl alcohol

Catalog No.
S779949
CAS No.
261763-20-6
M.F
C8H6ClF3O
M. Wt
210.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3-(trifluoromethyl)benzyl alcohol

CAS Number

261763-20-6

Product Name

2-Chloro-3-(trifluoromethyl)benzyl alcohol

IUPAC Name

[2-chloro-3-(trifluoromethyl)phenyl]methanol

Molecular Formula

C8H6ClF3O

Molecular Weight

210.58 g/mol

InChI

InChI=1S/C8H6ClF3O/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3,13H,4H2

InChI Key

MQUXXVLMXCHGDZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)C(F)(F)F)Cl)CO

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)Cl)CO

2-Chloro-3-(trifluoromethyl)benzyl alcohol is an organic compound classified as an aromatic alcohol. It features a molecular formula of C8_8H6_6ClF3_3O, characterized by the presence of a chloro group at the second position and a trifluoromethyl group at the third position of the benzene ring. This compound exhibits distinct chemical and physical properties due to its functional groups, which enhance its reactivity and potential applications in various fields, including pharmaceuticals and materials science.

  • Intermediate in Organic Synthesis

    The presence of a reactive alcohol group and a halogen (chloro) functionality suggests 2-Chloro-3-(trifluoromethyl)benzyl alcohol could serve as a building block in the synthesis of more complex molecules. The trifluoromethyl group (-CF3) can introduce unique electronic properties and lipophilicity (fat-loving character) to the final product [].

  • Material Science Applications

    Aromatic alcohols with halogen substituents can be used as precursors for the development of new polymers or liquid crystals due to their potential for self-assembly and specific interactions. The trifluoromethyl group can further influence these properties.

  • Medicinal Chemistry Investigations

    Molecules containing both chloro and trifluoromethyl groups are often explored in drug discovery due to their potential for interesting biological properties []. However, there is no current information on the specific biological activity of 2-Chloro-3-(trifluoromethyl)benzyl alcohol itself.

  • Oxidation: The alcohol group can be oxidized to produce the corresponding aldehyde (2-Chloro-3-(trifluoromethyl)benzaldehyde) or a carboxylic acid (2-Chloro-3-(trifluoromethyl)benzoic acid) using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to form 2-Chloro-3-(trifluoromethyl)toluene using strong reducing agents such as lithium aluminum hydride.
  • Substitution: The chloro group can be replaced with other functional groups through nucleophilic substitution reactions. For instance, treatment with sodium methoxide can yield 2-Methoxy-3-(trifluoromethyl)benzyl alcohol.

The synthesis of 2-Chloro-3-(trifluoromethyl)benzyl alcohol can be achieved through various methods:

  • Reduction of Aldehyde: One common method involves reducing 2-Chloro-3-(trifluoromethyl)benzaldehyde using sodium borohydride in ethanol under mild conditions. This reaction effectively converts the aldehyde group into an alcohol.
  • Industrial Production: In industrial settings, larger scale reactions may utilize similar synthetic routes but optimize conditions for yield and purity. This may include varying the choice of solvents and reducing agents, as well as implementing purification techniques like distillation or recrystallization.

Due to its unique structural features, 2-Chloro-3-(trifluoromethyl)benzyl alcohol has potential applications in several areas:

  • Synthetic Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Compounds with halogen substituents are often explored for their roles in developing new polymers or liquid crystals due to their self-assembly properties.
  • Pharmaceuticals: Although direct applications are not extensively documented, similar compounds have been investigated for their anti-inflammatory and anticancer properties, indicating potential therapeutic uses.

While specific interaction studies on 2-Chloro-3-(trifluoromethyl)benzyl alcohol are scarce, compounds with similar structures have demonstrated interactions with biological targets that influence cellular pathways. For instance, studies suggest that related compounds may inhibit cancer cell proliferation by interfering with signaling pathways and inducing apoptosis. Research into the interactions of this compound could reveal valuable insights into its biological potential .

Several compounds share structural or functional similarities with 2-Chloro-3-(trifluoromethyl)benzyl alcohol:

Compound NameKey Features
2-Fluoro-3-(trifluoromethyl)benzyl alcoholContains a fluoro group instead of a chloro group.
4-ChlorobenzotrifluorideContains chloro and trifluoromethyl groups but lacks the benzyl alcohol moiety.
3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcoholFeatures both chloro and fluoro groups in different positions on the benzene ring.

Uniqueness

What sets 2-Chloro-3-(trifluoromethyl)benzyl alcohol apart is its specific combination of functional groups that confer unique electronic properties and reactivity patterns. The presence of both chloro and trifluoromethyl groups enhances its utility in synthetic chemistry and potential biological applications, making it a valuable compound for further research.

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Chloro-3-trifluoromethylbenzyl alcohol

Dates

Last modified: 08-15-2023

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